5-(Dimethylamino)amylamine HCl

Beschreibung

BenchChem offers high-quality 5-(Dimethylamino)amylamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Dimethylamino)amylamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

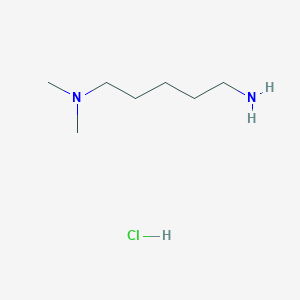

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N',N'-dimethylpentane-1,5-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.ClH/c1-9(2)7-5-3-4-6-8;/h3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWAIRVWJMWLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Dimethylamino)amylamine HCl CAS 3209-46-9 properties

Technical Monograph: 5-(Dimethylamino)amylamine HCl (CAS 3209-46-9)

Executive Summary 5-(Dimethylamino)amylamine (also known as N,N-Dimethyl-1,5-pentanediamine) is a specialized asymmetric diamine linker used critically in medicinal chemistry and chemical biology. Characterized by a five-carbon aliphatic chain terminating in a primary amine on one end and a tertiary dimethylamine on the other, it serves as a versatile building block for introducing physicochemical diversity into drug candidates. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design, where the tertiary amine moiety modulates solubility and pKa, while the primary amine facilitates conjugation.

Chemical Identity & Physicochemical Profile

Clarification on CAS Registry:

-

CAS 3209-46-9 refers to the Free Base form.

-

The Hydrochloride Salt (typically Dihydrochloride,

) is the stable solid form preferred for storage and handling.

Table 1: Chemical Specifications

| Property | Free Base | Dihydrochloride Salt (Inferred) |

| CAS Number | 3209-46-9 | N/A (Often cited as 3209-46-9 HCl) |

| IUPAC Name | ||

| Molecular Formula | ||

| Molecular Weight | 130.23 g/mol | 203.15 g/mol |

| Appearance | Colorless to pale yellow liquid | White crystalline solid |

| Boiling Point | 179–180°C (at 760 mmHg) | N/A (Decomposes/Melts) |

| Solubility | Organic solvents (DCM, MeOH) | Water, Methanol, DMSO |

| pKa (Calc.) | ~10.2 (Primary), ~9.5 (Tertiary) | N/A |

| Hygroscopicity | Moderate | High (Store Desiccated) |

Synthesis & Manufacturing Protocol

The synthesis of asymmetric diamines requires precise control to prevent the formation of symmetrical byproducts (e.g., bis-dimethylamino derivatives). The most robust laboratory-scale protocol utilizes the Nitrile Reduction Strategy , which guarantees asymmetry.

Experimental Workflow

Step 1: Nucleophilic Substitution (Precursor Synthesis)

-

Reagents: 5-Chlorovaleronitrile, Dimethylamine (40% aq. or solution in THF), Potassium Carbonate (

). -

Protocol:

-

Dissolve 5-chlorovaleronitrile (1.0 eq) in acetonitrile.

-

Add milled anhydrous

(1.5 eq) and Dimethylamine (2.0 eq). -

Reflux at 60°C for 12 hours under inert atmosphere (

). -

Workup: Filter solids, concentrate filtrate, and distill under reduced pressure to yield 5-(dimethylamino)valeronitrile .

-

Step 2: Reductive Amination (Primary Amine Formation)

-

Reagents: Lithium Aluminum Hydride (

) or -

Protocol (Lab Scale -

):-

Suspend

(2.5 eq) in dry THF at 0°C. -

Dropwise add 5-(dimethylamino)valeronitrile (dissolved in THF).

-

Allow to warm to room temperature, then reflux for 4 hours.

-

Quench: Fieser workup (

, 15% NaOH, -

Isolation: Dry organic layer over

, filter, and concentrate to obtain the Free Base .

-

Step 3: Salt Formation (Stabilization)

-

Protocol:

-

Dissolve the crude free base in anhydrous diethyl ether or 1,4-dioxane.

-

Cool to 0°C.

-

Bubble dry HCl gas or add 4M HCl in dioxane dropwise until pH < 2.

-

Collect the white precipitate via filtration under Argon (hygroscopic).

-

Visualization: Synthesis Pathway

Caption: Figure 1: Step-wise synthesis via nitrile reduction ensures high regioselectivity for the asymmetric diamine.

Applications in Drug Discovery

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the stability of the ternary complex (Target-PROTAC-E3 Ligase).[]

-

Chain Length: The 5-carbon pentyl chain provides a specific spatial separation (~6–8 Å) often required to span deep binding pockets without inducing steric clash.

-

Solubility Modulation: The terminal dimethylamine group, when protonated at physiological pH, introduces a positive charge. This increases the hydrophilicity of otherwise lipophilic PROTAC molecules, improving oral bioavailability.

Pharmacophore Implementation

The 5-(dimethylamino)pentyl moiety acts as a "solubilizing tail" in lead optimization.

-

Mechanism: The tertiary amine (

) forms ionic interactions (salt bridges) with Aspartate or Glutamate residues in the solvent-exposed regions of a protein binding pocket. -

Case Use: This motif is structurally analogous to the side chain of Chlorpromazine and other CNS-active agents, facilitating blood-brain barrier (BBB) penetration via organic cation transporters.

Visualization: Pharmacophoric Interaction

Caption: Figure 2: Mechanistic role of the dimethylamino tail in establishing salt bridges with anionic receptor residues.

Handling, Safety, and Stability

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity: Category 4 (Harmful if swallowed).[2]

Storage Protocols:

-

Hygroscopicity: The HCl salt is extremely hygroscopic. It must be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Stability: Stable at -20°C for >2 years if kept dry. Aqueous solutions should be prepared fresh, as free base oxidation can occur over time.

-

Disposal: Neutralize with dilute sodium bicarbonate before disposal into organic waste streams. Do not release into drains due to aquatic toxicity of aliphatic amines.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3465925, 5-(Dimethylamino)amylamine. Retrieved from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312.[3] (Contextual grounding for linker chain length).

- BenchChem.Synthesis and Purification of Dimethylamine Hydrochloride Derivatives.

Sources

Technical Whitepaper: N,N-Dimethyl-1,5-pentanediamine Hydrochloride

Structural Analysis, Synthetic Methodologies, and Applications in Linker Chemistry

Executive Summary & Chemical Identity[1]

N,N-Dimethyl-1,5-pentanediamine hydrochloride (often referred to as N,N-dimethylcadaverine HCl) represents a critical class of unsymmetrical diamine linkers. Unlike its parent compound cadaverine (1,5-diaminopentane), which possesses two equivalent primary amine groups, this derivative features one primary amine and one tertiary amine separated by a flexible pentyl chain.

This structural asymmetry provides orthogonal reactivity , allowing researchers to selectively functionalize the primary amine without protecting groups, while the tertiary amine serves as a proton acceptor, solubility enhancer, or cationic handle at physiological pH.

Structural Specifications

| Parameter | Data |

| IUPAC Name | N^1,N^1-dimethylpentane-1,5-diamine hydrochloride |

| Common Synonyms | 5-(Dimethylamino)pentylamine HCl; N,N-Dimethylcadaverine HCl |

| CAS Number (Free Base) | 56992-95-1 |

| CAS Number (2HCl) | Not widely listed; typically custom synthesized |

| Molecular Formula | C |

| Molecular Weight | 130.23 g/mol (Free Base); ~203.15 g/mol (Dihydrochloride) |

| SMILES | CN(C)CCCCCN.Cl |

Synthetic Methodology & Purification

To ensure high purity required for pharmaceutical applications (e.g., ADC linkers), direct methylation of 1,5-pentanediamine is discouraged due to the formation of statistical mixtures (mono-, di-, tri-methylated species).

The most robust, self-validating protocol involves the Nitrile Reduction Route . This pathway guarantees the formation of the unsymmetrical amine.

Recommended Synthesis Protocol (Step-by-Step)

Precursor: 5-Bromovaleronitrile

Reagents: Dimethylamine (anhydrous), Lithium Aluminum Hydride (LiAlH

Step 1: Nucleophilic Substitution (Formation of Intermediate)

-

Dissolve 5-bromovaleronitrile (1.0 eq) in dry THF.

-

Cool to 0°C and slowly add dimethylamine (2.5 eq) to act as both nucleophile and base.

-

Stir at room temperature for 12 hours.

-

Validation Point: Monitor via TLC or GC-MS. Disappearance of the bromide starting material and appearance of a lower R

amine spot confirms conversion to 5-(dimethylamino)pentanenitrile .

Step 2: Nitrile Reduction

-

Suspend LiAlH

(2.0 eq) in dry ether/THF under Argon. -

Add the nitrile intermediate dropwise at 0°C (Exothermic).

-

Reflux for 4 hours to ensure complete reduction of the

triple bond to the -

Quench: Fieser workup (

mL H

Step 3: Salt Formation (Hydrochloride)

-

Dissolve the crude oil (free base) in anhydrous ethanol.

-

Add 4M HCl in Dioxane dropwise until pH < 3.

-

Precipitate the salt using cold diethyl ether.

-

Final Validation:

H NMR must show a singlet for

Synthetic Logic Diagram

Figure 1: Selective synthesis pathway avoiding statistical methylation mixtures.

Physicochemical Properties & Reactivity Profile

Understanding the acid-base behavior of this molecule is essential for its use as a linker. The molecule possesses two distinct pKa values.

pKa Differentiation

-

Primary Amine (

): pKa -

Tertiary Amine (

): pKa

Solubility & Stability[1]

-

Free Base: Colorless to yellow liquid.[5] Hygroscopic. Absorbs CO

from air (carbamate formation). -

HCl Salt: White crystalline solid. Highly water-soluble (>50 mg/mL). Stable at room temperature if desiccant-stored.

Applications in Drug Development

The core utility of N,N-Dimethyl-1,5-pentanediamine lies in its ability to bridge the gap between reactive chemistry and solubility modulation.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical.

-

Role: The 5-carbon chain provides a flexible "spacer" (~6-8 Å).

-

Mechanism: The primary amine conjugates to the E3 ligase ligand (e.g., via an amide bond), while the tertiary amine remains free. This tertiary amine can improve the cell permeability of the final PROTAC molecule by masking the polarity of the linker at certain pH levels or improving solubility in lysosomal compartments.

Antibody-Drug Conjugates (ADCs)

Used as a spacer to attach cytotoxic payloads. The tertiary amine can be quaternized to create a permanently charged linker, which prevents multidrug resistance (MDR) transporter efflux.

Orthogonal Reactivity Workflow

The diagram below illustrates how to exploit the structural asymmetry for selective conjugation.

Figure 2: Orthogonal reactivity logic. The primary amine reacts with electrophiles (NHS esters), while the tertiary amine is preserved for solubility or later quaternization.

Handling & Safety Protocols

Storage[5]

-

Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The HCl salt is extremely hygroscopic.[5] Weighing should be performed quickly or in a glovebox.

Toxicology (Predicted)

-

Structure-Activity Relationship (SAR): Analogous to cadaverine and other aliphatic diamines.

-

Hazards: Irritant to mucous membranes. The free base is corrosive.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 407156, N1,N5-Dimethyl-1,5-pentanediamine. Retrieved February 9, 2026 from [Link]

-

NIST Chemistry WebBook. 1,5-Pentanediamine (Cadaverine) Spectral Data. SRD 69. Retrieved February 9, 2026 from [Link]

- Google Patents.Method for recovering dimethylamine from dimethylamine hydrochloride (CN103183618A).

Sources

- 1. 1,5-Pentanediamine (CAS 462-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. angenesci.com [angenesci.com]

- 3. N,N'-Dimethyl-1,5-pentanediamine, dihydrochloride,(CAS# 5330-32-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 5. 1,5-DIAMINOPENTANE | 462-94-2 [chemicalbook.com]

5-Dimethylaminopentylamine HCl: Technical Specifications & Applications Guide

This guide details the physicochemical properties, synthesis, and critical applications of 5-Dimethylaminopentylamine (also known as N,N-Dimethyl-1,5-pentanediamine), focusing on its hydrochloride salt forms.

Chemical Identity & Physicochemical Properties[1][2][3][4]

5-Dimethylaminopentylamine is an asymmetric diamine featuring a primary amine at one terminus and a dimethyl-substituted tertiary amine at the other. This structural asymmetry is the functional core of its utility in drug development, specifically in PROTAC linker design , isobaric mass tag synthesis , and bioconjugation catalysis .

While often supplied as a free base liquid, the hydrochloride (HCl) salts are frequently generated in situ or isolated for stability. The dihydrochloride form is the thermodynamic standard for storage.

Molecular Data Table

| Property | Free Base | Dihydrochloride (2HCl) | Monohydrochloride (HCl) |

| CAS Number | 3209-46-9 | Not widely listed; custom prep | N/A |

| Formula | |||

| Molecular Weight | 130.23 g/mol | 203.15 g/mol | 166.69 g/mol |

| Appearance | Colorless to pale yellow liquid | White to off-white hygroscopic solid | White solid |

| pKa (Est.) | ~10.5 (Primary), ~9.5 (Tertiary) | N/A | N/A |

| Solubility | Organic solvents (DCM, MeOH) | Water, Methanol, DMSO | Water, Methanol |

Critical Note on Stoichiometry: In biological buffers (pH 7.4), the primary amine (

) is fully protonated, while the tertiary amine () exists in equilibrium. For precise stoichiometric calculations in synthesis, assume the Dihydrochloride ( ) unless the Certificate of Analysis specifies otherwise.

Synthesis & Manufacturing

The synthesis of 5-Dimethylaminopentylamine requires a route that differentiates the two nitrogen termini to prevent polymerization. The most robust industrial route utilizes 5-chlorovaleronitrile as the starting scaffold.

Synthetic Pathway

-

Nucleophilic Substitution: 5-Chlorovaleronitrile is treated with excess dimethylamine. The nitrile group remains inert, protecting the future primary amine site.

-

Reduction: The resulting 5-(dimethylamino)valeronitrile is reduced (using Lithium Aluminum Hydride or catalytic hydrogenation with Raney Nickel) to yield the final diamine.

-

Salt Formation: Treatment with anhydrous HCl in diethyl ether precipitates the dihydrochloride salt.

Figure 1: Step-wise synthesis from 5-chlorovaleronitrile to the dihydrochloride salt.

Applications in Drug Development & Research[5]

A. Mass Spectrometry: Isobaric Tagging

5-Dimethylaminopentylamine is a "cationic tag." When the primary amine is coupled to peptides (via carboxyl activation), the tertiary amine tail remains. Under electrospray ionization (ESI) conditions, this tertiary amine possesses a high proton affinity, enhancing the ionization efficiency of the labeled peptides. This increases the sensitivity of MS detection for low-abundance proteins [1].

B. Internal Catalysis for Bioconjugation

A sophisticated application lies in hydrazone ligation .[1] Research demonstrates that diamines like 5-dimethylaminopentylamine can catalyze the formation of hydrazones and oximes at neutral pH. The tertiary amine group acts as an intramolecular base, facilitating the dehydration step of the carbinolamine intermediate.[1] This "internal catalysis" accelerates reaction rates by factors of 10–1000x compared to uncatalyzed reactions, making it invaluable for protein labeling where harsh pH conditions must be avoided [2].

C. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the alkyl chain length affects the spatial orientation between the E3 ligase and the target protein. The 5-carbon chain of this molecule provides a flexible "pentyl" spacer, while the tertiary amine can be quaternized or used to modulate the linker's hydrophilicity (LogD), improving cell permeability.

Experimental Protocol: Peptide Labeling (Cationic Tagging)

Objective: Covalent attachment of 5-dimethylaminopentylamine to a peptide C-terminus or Glutamate/Aspartate side chain to enhance MS ionization.

Reagents:

-

Target Peptide (

in DMF/DMSO) -

5-Dimethylaminopentylamine (

salt, neutralized with DIPEA) -

Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole).

Workflow:

-

Activation:

-

Mix Peptide solution with 10 equivalents of EDC and 10 equivalents of HOAt.

-

Incubate for 15 minutes at Room Temperature (RT) to form the active ester.

-

-

Coupling:

-

Add 20 equivalents of 5-Dimethylaminopentylamine (pre-mixed with 40 eq. DIPEA if using the 2HCl salt).

-

Note on Causality: Excess amine is required to prevent cross-linking and ensure the primary amine of the linker outcompetes internal nucleophiles.

-

-

Reaction:

-

Agitate for 2–4 hours at RT.

-

Monitor via LC-MS for the mass shift (

per conjugation:

-

-

Purification:

-

Quench with 10% acetic acid.

-

Purify via C18 Reverse-Phase HPLC (Gradient: 5-95% ACN in 0.1% Formic Acid).

-

Figure 2: Workflow for enhancing peptide ionization via cationic tagging.

Handling, Stability, and Safety

-

Corrosivity: As a diamine, the free base is highly alkaline and corrosive to skin and eyes. The HCl salt is an irritant but safer to handle as a solid.

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at

to prevent hydrolysis or "caking." -

Incompatibility: Avoid strong oxidizing agents. The primary amine will react rapidly with atmospheric

(forming carbamates) if the free base is left exposed; always store under inert gas (

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Retrieved February 9, 2026, from [Link]

-

PubChem. (2025). N,N-Dimethyl-1,5-pentanediamine Compound Summary. National Library of Medicine. Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: Solubility Profile of 5-(Dimethylamino)amylamine HCl

This technical guide provides an in-depth analysis of the solubility profile of 5-(Dimethylamino)amylamine Hydrochloride (HCl), detailing the physicochemical drivers of solubility, theoretical expectations, and validated experimental protocols for precise determination.

Executive Summary & Compound Profile

5-(Dimethylamino)amylamine HCl (often supplied as the dihydrochloride salt, N,N-Dimethyl-1,5-pentanediamine 2HCl ) is a bifunctional amine salt used frequently as a linker in antibody-drug conjugates (ADCs), a building block in peptide synthesis, and a reagent in surface modification.

Understanding its solubility differential between water (a high-dielectric protic solvent) and ethanol (a moderate-dielectric protic solvent) is critical for:

-

Purification: Exploiting solubility differences for recrystallization.

-

Formulation: Designing stable aqueous buffers for biological applications.

-

Synthesis: Selecting the appropriate solvent for nucleophilic substitution reactions.

Physicochemical Identity

| Property | Detail |

| IUPAC Name | N,N-Dimethylpentane-1,5-diamine dihydrochloride |

| Structure | [Cl-] H3N+-(CH2)5-NH+(CH3)2 [Cl-] |

| Molecular Weight | ~203.15 g/mol (Dihydrochloride) |

| Functional Groups | Primary Amine (pKa ~10.5), Tertiary Amine (pKa ~9.5) |

| Character | Highly Hygroscopic Crystalline Solid |

Theoretical Solubility Analysis

The solubility of amine salts is governed by the competition between Lattice Energy (energy required to break the crystal structure) and Solvation Enthalpy (energy released when solvent molecules surround ions).

A. Solubility in Water ( )[1][2][3]

-

Mechanism: Water has a high dielectric constant (

) and strong hydrogen bond donor/acceptor capabilities. It effectively shields the electrostatic attraction between the ammonium cations and chloride anions. -

Thermodynamics: The hydration enthalpy of the chloride ions and the ammonium centers typically exceeds the lattice energy.

-

Expectation: Freely Soluble (>100 mg/mL). The compound will dissociate completely, forming a stable, clear solution. The pH of the resulting solution will be acidic (approx. pH 4-6) due to the hydrolysis of the ammonium salts.

B. Solubility in Ethanol ( )[1]

-

Mechanism: Ethanol has a lower dielectric constant (

). While it can solvate ions, it is less effective than water at shielding charges. The non-polar ethyl chain of the solvent interacts favorably with the pentyl alkyl chain of the solute (Van der Waals forces), but this is secondary to the ionic interactions. -

Thermodynamics: Solvation energy is lower than in water. Solubility is often temperature-dependent .[1]

-

Expectation: Soluble to Moderately Soluble.

-

Cold Ethanol: Lower solubility (often used to precipitate the salt).

-

Hot Ethanol: High solubility (ideal for recrystallization).

-

C. Solvation Logic Diagram

The following diagram illustrates the mechanistic pathway determining solubility in these two solvents.

Figure 1: Mechanistic flow of amine salt dissolution in polar protic solvents.

Experimental Protocols for Determination

Do not rely on generic literature values for critical development work. Use these self-validating protocols to determine the exact solubility for your specific batch and temperature conditions.

Protocol A: Saturation Shake-Flask Method (The Gold Standard)

Purpose: To determine the thermodynamic equilibrium solubility.

Reagents:

-

5-(Dimethylamino)amylamine HCl (Test Substance)

-

HPLC-grade Water

-

Absolute Ethanol (anhydrous)

Workflow:

-

Preparation: Add excess solid compound to 5 mL of solvent in a glass vial. "Excess" is defined by the presence of undissolved solid at the bottom.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours.

-

Validation Step: If all solid dissolves, add more until a precipitate persists.

-

-

Separation: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

-

Quantification:

-

Gravimetric (Simplest): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC (Recommended): Dilute filtrate and analyze via HPLC-CAD or HPLC-UV (low wavelength ~210 nm, though detection may be weak without derivatization).

-

Protocol B: Dynamic Turbidimetric Method (High Throughput)

Purpose: To rapidly screen solubility across temperatures (e.g., for recrystallization).

Workflow:

-

Weigh specific amounts of solute (e.g., 10, 50, 100 mg) into vials.

-

Add fixed volume of solvent (e.g., 1 mL).

-

Heat slowly while stirring.

-

Record the temperature at which the solution becomes clear (

). -

Cool slowly and record the temperature at which cloudiness appears (

).

Experimental Workflow Diagram

Figure 2: Step-by-step decision tree for Saturation Shake-Flask solubility determination.

Comparative Data & Application

The following table summarizes the expected behavior based on chemical principles and standard amine salt properties.

| Feature | Water ( | Ethanol ( |

| Solubility Classification | Freely Soluble | Soluble (Temp.[2][3][4] Dependent) |

| Estimated Range (25°C) | > 500 mg/mL | 50 – 150 mg/mL |

| Temperature Response | Mild increase | Significant increase (Steep curve) |

| Primary Interaction | Ion-Dipole, H-Bonding | Ion-Dipole, Van der Waals |

| Application | Buffer formulation, Biological assays | Recrystallization , Purification |

Scientist's Insight: The "Salting Out" Trick

Because of the solubility differential, you can purify this compound using an Anti-Solvent Precipitation method:

-

Dissolve the crude amine HCl in a minimum amount of Water (or Methanol).

-

Slowly add Ethanol (or Isopropanol/Acetone) while stirring.

-

The lower solubility in the organic solvent will force the pure salt to crystallize out, leaving impurities in the mother liquor.

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[5][6][7] OECD Publishing, Paris. Link

-

PubChem. Compound Summary: N,N-Dimethyl-1,5-pentanediamine.[8][9] National Library of Medicine. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

FDA Guidance for Industry. Waiver of In Vivo Bioavailability and Bioequivalence Studies (BCS Classification). (Context for solubility definitions). Link

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(Diisobutylamino)amylamine | C13H30N2 | CID 3723368 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: 5-(Dimethylamino)amylamine in High-pH Buffer Systems

This technical guide details the physicochemical properties and buffer preparation protocols for 5-(Dimethylamino)amylamine (also known as N,N-Dimethyl-1,5-pentanediamine).

This compound is a structural analog of cadaverine, modified with a dimethyl group to alter its basicity and solubility profile. It is primarily utilized in cation exchange chromatography (CEX) and high-pH mobile phases where standard buffers (like phosphate or Tris) fail due to lack of buffering capacity or solubility issues above pH 9.0.

Part 1: Physicochemical Profile & Mechanism

Compound Identity:

-

IUPAC Name:

-Dimethyl-1,5-pentanediamine[1][2][3] -

CAS Number: 56992-95-1 (Free base) / 3209-46-9 (Dihydrochloride)

-

Molecular Formula:

[2][4] -

Molecular Weight: 130.23 g/mol (Free base)[5]

The pKa Landscape

Unlike simple monoamines, 5-(Dimethylamino)amylamine is a diamine with two distinct ionizable groups separated by a flexible 5-carbon pentyl chain. This structural separation is critical; it minimizes the electrostatic repulsion between the two amine groups, allowing them to protonate somewhat independently compared to shorter-chain analogs like ethylenediamine.

| Ionizable Group | Type | Estimated pKa (25°C) | Buffering Role |

| Primary Amine ( | Hard Base | 10.6 ± 0.1 | Primary buffering zone for pH > 10.0 |

| Tertiary Amine ( | Soft Base | ~9.8 - 10.1 * | Extends buffering capacity down to pH 9.5 |

*Note: While the primary amine pKa is predicted at 10.59 [1], the tertiary amine typically exhibits a pKa slightly lower due to steric bulk and inductive effects. The combination creates a broad "buffering plateau" between pH 9.5 and 11.0.

Structural Protonation States

The molecule exists in three states depending on pH. For cation exchange chromatography, the dicationic state (

Part 2: Critical Buffer Engineering (The "Self-Validating" Protocol)

Because pKa values shift significantly with ionic strength (Debye-Hückel theory) and temperature (thermodynamics), relying on a literature value is insufficient for precision chromatography (e.g., mAb charge variant separation).

You must determine the effective pKa (

Protocol 1: Potentiometric Determination of Effective pKa ( )

Objective: Define the exact pH center-point for your buffer.

Reagents:

-

5-(Dimethylamino)amylamine dihydrochloride (pure salt).

-

1.0 M NaOH (standardized).

-

Background salt (e.g., NaCl) matching your target mobile phase concentration (e.g., 20 mM).

Workflow:

-

Preparation: Dissolve 2.0 mmol of the diamine in 50 mL of your background salt solution (Final conc: ~40 mM amine).

-

Setup: Place in a thermostated vessel (25°C) with magnetic stirring. Ensure the electrode is calibrated at pH 7.0 and 10.0.

-

Titration: Add 1.0 M NaOH in 50 µL increments. Record pH after stabilization (drift < 0.01 pH/min).

-

Analysis: Plot

(first derivative). The two inflection points correspond to the removal of protons from the tertiary and primary amines. The pH at the half-equivalence points represents the

Part 3: Buffer Preparation Recipe

Target: 1.0 L of 50 mM 5-(Dimethylamino)amylamine Buffer, pH 10.5 . Application: Cation Exchange Chromatography (Mobile Phase B).

Reagents

-

Precursor: 5-(Dimethylamino)amylamine Dihydrochloride (

g/mol ). -

pH Adjuster: 5 M Sodium Hydroxide (NaOH).

-

Solvent: HPLC-grade water (degassed).

Step-by-Step Methodology

-

Weighing: Weigh 10.16 g of the dihydrochloride salt.

-

Why salt? The free base is a liquid that absorbs atmospheric

rapidly, altering the mass and pH. The dihydrochloride solid is more stable.

-

-

Dissolution: Transfer to a 1 L volumetric flask. Add approx. 800 mL of HPLC-grade water. Stir until fully dissolved.

-

Initial pH Check: The solution will be acidic (pH ~4-5) due to the HCl counterions.

-

Adjustment:

-

Slowly add 5 M NaOH while monitoring with a calibrated pH probe.

-

You will pass through the first buffering region (pH ~9.8) and approach the second (pH ~10.6).

-

Stop exactly at pH 10.50 .

-

-

Volume Make-up: Add water to the 1.0 L mark.

-

Filtration: Filter through a 0.22 µm nylon membrane.

-

Caution: Do not use cellulose acetate if the pH is >11, though 10.5 is generally safe.

-

Stability & Storage[5]

-

Carbonate Trap: High pH buffers aggressively absorb

from the air, forming carbonate ( -

Storage: Store in plastic (HDPE/PP) bottles. Glass can leach silicates at pH > 10, damaging chromatography columns.

-

Shelf Life: 1 week at 4°C. Discard if pH drifts by >0.05 units.

References

-

ChemBK. (2024).[6] N,N-dimethylpentane-1,5-diamine hydrochloride - Physico-chemical Properties. Retrieved from [Link]

-

PubChem. (2025).[1] 5-(Dimethylamino)amylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Principles of Buffer Preparation in HPLC. Retrieved from [Link]

- Beynon, R. J., & Easterby, J. S. (1996). Buffer Solutions: The Basics. Oxford University Press. (Standard text for buffer theory).

Sources

- 1. N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-(dimethylamino)amylamine (C7H18N2) [pubchemlite.lcsb.uni.lu]

- 3. N1,N1-Dimethyl-1,5-pentanediamine dihydrochloride 95% | CAS: 3209-46-9 | AChemBlock [achemblock.com]

- 4. chembk.com [chembk.com]

- 5. 1,5-Pentanediamine (CAS 462-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. youtube.com [youtube.com]

Introduction: A Proactive Approach to Safety for a Novel Building Block

An In-depth Technical Guide to the Safety Profile of 5-(Dimethylamino)amylamine Hydrochloride

5-(Dimethylamino)amylamine hydrochloride is a diamine salt with significant potential as a chemical intermediate and building block in drug discovery and materials science. Its structure, featuring both a primary and a tertiary amine, offers versatile reaction handles for synthetic chemists. However, like many specialized reagents, a comprehensive, publicly available Safety Data Sheet (SDS) for the hydrochloride salt is not readily accessible.

This guide, developed for researchers, scientists, and drug development professionals, adopts a proactive and analytical approach to safety. By synthesizing data from the parent compound, 5-(Dimethylamino)amylamine, and established principles for amine hydrochlorides, we can construct a robust and scientifically-grounded safety profile. This document moves beyond a simple recitation of hazard codes to explain the chemical causality behind the risks, enabling research teams to implement informed and effective safety protocols.

Section 1: Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. While experimental data for the hydrochloride salt is limited, we can infer key characteristics from its structure and the known properties of its free base. The hydrochloride salt is expected to be a solid that is soluble in water.

| Property | 5-(Dimethylamino)amylamine (Free Base) | 5-(Dimethylamino)amylamine Hydrochloride (Inferred) | Data Source |

| Synonyms | N',N'-dimethylpentane-1,5-diamine, (5-Aminopentyl)dimethylamine | N/A | [][2] |

| CAS Number | 3209-46-9 | Not assigned | [][2] |

| Molecular Formula | C₇H₁₈N₂ | C₇H₁₈N₂ · xHCl | [][2] |

| Molecular Weight | 130.23 g/mol | > 166.69 g/mol (for monohydrochloride) | [][2] |

| Appearance | Data not available; likely a liquid or low-melting solid | White to off-white solid | General chemical knowledge |

| Boiling Point | 79-80°C at 16 Torr | Decomposes upon heating | [] |

| Melting Point | 85°C | Likely >150°C | [] |

| Solubility | Data not available | Very soluble in water | General chemical knowledge |

| Hygroscopicity | Data not available | Expected to be hygroscopic | [3][4] |

Section 2: Hazard Identification and Toxicological Rationale

The primary hazards of this compound stem from the reactivity of its amine functional groups. Based on aggregated GHS information for the parent compound, 5-(Dimethylamino)amylamine, a significant risk of corrosion and irritation is present.[2] The hydrochloride salt, while neutralized, can still present these hazards, particularly upon moisture contact or dissolution.

| Hazard Class | GHS Hazard Code | Statement | Causality and Field Insights |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | Why? Aliphatic amines are alkaline and can saponify fats and disrupt cell membranes, leading to chemical burns. The hydrochloride salt, in the presence of moisture (e.g., on skin), can create a localized acidic and irritating environment. Prolonged contact should be considered a corrosive event. |

| Serious Eye Damage | H318 | Causes serious eye damage | Why? The cornea and conjunctiva are extremely sensitive to alkaline and corrosive substances. The damage mechanism is similar to skin corrosion but is often more rapid and can be irreversible. This mandates the use of chemical goggles and a face shield. |

| Acute Oral Toxicity | H302 | Harmful if swallowed | Why? Ingestion can cause irritation and burns to the gastrointestinal tract.[3] Systemic toxicity data is not available, but similar small aliphatic amines can cause neurological or other systemic effects. |

| Respiratory Irritation | H335 | May cause respiratory irritation | Why? If aerosolized as a dust, the fine particles can irritate the mucous membranes of the respiratory tract.[3] Chronic inhalation should be avoided, as it may lead to respiratory sensitization or other long-term effects. |

Note: The GHS classifications are derived from notifications for the free base, 5-(Dimethylamino)amylamine, and should be treated as the minimum expected hazard level for the hydrochloride salt.[2]

Section 3: Proactive Safety Protocols and Exposure Control

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and hygiene practices, is essential.

Engineering Controls: The First Line of Defense

The primary objective is to minimize direct contact and inhalation.

-

Ventilation: All handling of 5-(Dimethylamino)amylamine hydrochloride powder must be conducted in a certified chemical fume hood to control airborne dust.[4]

-

Safety Stations: An eyewash station and a safety shower must be immediately accessible in the laboratory where the compound is handled.[3] This is a non-negotiable control given the H314/H318 hazard classification.

Personal Protective Equipment (PPE): A Self-Validating Barrier

The choice of PPE must directly address the identified hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] Due to the "Causes serious eye damage" classification, it is highly recommended to use a full-face shield in conjunction with goggles, especially when handling larger quantities (>1 g).

-

Skin Protection: A standard lab coat is required. Use nitrile or neoprene gloves, and inspect them for integrity before each use.[5] For tasks with a higher risk of spillage, consider double-gloving. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[3]

-

Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.

Hygiene Protocols

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][6]

Section 4: Emergency Response and First-Aid Workflow

In the event of an exposure, a rapid and correct response is critical to minimizing harm. The following workflow should be understood by all personnel working with the compound.

Caption: First-Aid Emergency Response Workflow.

Detailed First-Aid Protocols

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, qualified personnel should administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] Get medical aid.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[3][4] Medical attention is required without delay.

-

Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.

Section 5: Handling, Storage, and Spill Management

Proper handling and storage are critical for preventing accidental exposures and maintaining the integrity of the compound.

Safe Handling and Storage

-

Handling: Minimize dust generation and accumulation.[3] Use proper grounding procedures for transferring material to avoid static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] This compound is likely hygroscopic; protect it from moisture and water.[3][4] Store away from incompatible materials such as strong oxidizing agents.[7]

Spill Management Protocol

A systematic approach is required to safely manage spills. Non-essential personnel should evacuate the area.

Caption: Solid Spill Management Protocol.

Step-by-Step Spill Cleanup

-

Evacuate and Secure: Alert others in the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear the personal protective equipment detailed in Section 3.

-

Clean-up: Gently sweep or vacuum the solid material. Avoid dry sweeping that creates dust; if necessary, moisten slightly with a non-reactive solvent like isopropanol to reduce dust, but avoid water.[3]

-

Collect: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.[3][6]

-

Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

Section 6: Disposal Considerations

Chemical waste must be managed to ensure environmental and personnel safety.

-

Product Disposal: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6] Do not dispose of it down the drain.

-

Contaminated Packaging: Containers should be triple-rinsed (or the equivalent) before being offered for recycling, reconditioning, or disposal as hazardous waste.[6]

-

Regulatory Compliance: All disposal practices must be in strict accordance with all federal, state, and local regulations.[4]

References

-

Material Safety Data Sheet - Dimethylamine Hydrochloride, 99% (Dry Substance). Cole-Parmer. [Link]

-

NTP Toxicity Studies of Dimethylaminopropyl Chloride, Hydrochloride (CAS No. 5407-04-5) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

-

5-(Dimethylamino)amylamine PubChem Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: 5-(Dimethylamino)amylamine – Free Base vs. HCl Salt

Executive Summary

This guide details the physicochemical and functional distinctions between 5-(Dimethylamino)amylamine (Free Base) and its Dihydrochloride Salt (2HCl). While the free base is the reactive species required for nucleophilic functionalization (e.g., linker synthesis in PROTACs), the salt form offers superior stability, non-volatility, and precise stoichiometry for storage. This document provides validated protocols for interconverting these forms and handling them in drug discovery workflows.

Part 1: Physicochemical Divergence

The fundamental difference lies in the protonation state of the nitrogen atoms. The molecule contains two amine centers: a primary amine (terminal, nucleophilic) and a tertiary dimethylamine (basic, steric bulk).

Comparative Properties Table

| Feature | Free Base | Dihydrochloride Salt (2HCl) |

| Chemical Name | ||

| CAS Number | 3209-46-9 | 29536-13-0 (Generic/Analogous) |

| Formula | ||

| MW | 130.23 g/mol | ~203.15 g/mol |

| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |

| Volatility | High (Loss risk on high-vac) | Non-volatile |

| Hygroscopicity | Low, but absorbs | Moderate to High (Desiccant required) |

| Solubility | DCM, Chloroform, MeOH, THF | Water, MeOH, DMSO (Insoluble in Ether/DCM) |

| Reactivity | Nucleophilic (Ready for coupling) | Inert until deprotonated |

| Odor | Strong, "fishy" amine odor | Odorless (when pure) |

Structural Analysis[4][6]

-

Free Base: Both nitrogen lone pairs are available. The primary amine (

) is less sterically hindered and typically acts as the primary nucleophile in acylation reactions. -

HCl Salt: Both nitrogens are protonated (

and

Part 2: Reactivity & Synthetic Utility

The Nucleophilicity Switch

In organic synthesis, particularly for linker chemistry (e.g., ADCs, PROTACs), the Free Base is the active reagent. The lone pair on the primary amine must be unmasked to attack electrophiles (NHS-esters, acid chlorides, or alkyl halides).

Using the salt directly in a reaction without an auxiliary base (e.g., DIPEA, TEA) will result in zero conversion because the protonated amine cannot act as a nucleophile.

Diagram: pH-Dependent Speciation

The following diagram illustrates the equilibrium states governed by pH, dictating which form exists in solution.

Figure 1: Reversible interconversion between the storage form (Salt) and reactive form (Free Base).

Part 3: Handling & Storage Protocols

Storage Stability

-

Salt Form: Preferred for long-term storage (>6 months). Store at RT or 4°C under inert atmosphere. It is resistant to air oxidation.

-

Free Base: Prone to air oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric

). Must be stored under Nitrogen/Argon at 4°C.

Volatility Warning

The free base is a relatively low-molecular-weight amine.

-

Risk: Significant mass loss can occur if the free base is subjected to high vacuum (< 5 mbar) for extended periods at room temperature.

-

Mitigation: When concentrating the free base, use a rotary evaporator at mild vacuum (20-50 mbar) and avoid prolonged drying.

Part 4: Experimental Methodologies

Protocol A: Generating Free Base from HCl Salt

Use this when you have the commercial salt but need to run a coupling reaction.

-

Dissolution: Dissolve 1.0 eq of 5-(Dimethylamino)amylamine·2HCl in minimal distilled water (approx. 5 mL per gram).

-

Basification: Cool to 0°C. Slowly add 2.5 eq of 10M NaOH or saturated

. The solution will become cloudy or separate an oil layer.-

Note: pH must exceed 12 to ensure full deprotonation of the primary amine.

-

-

Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM).

-

Why DCM? It solubilizes the organic amine well while rejecting the inorganic salts (NaCl).

-

-

Drying: Dry the combined organic layers over anhydrous

or -

Concentration: Filter off the desiccant. Concentrate the filtrate carefully on a rotary evaporator (40°C, >50 mbar) to yield the free base as a colorless oil.

-

Validation:

NMR in

Protocol B: Converting Free Base to HCl Salt

Use this to purify the amine or store it long-term.

-

Solvation: Dissolve the crude free base oil in Diethyl Ether or 1,4-Dioxane (anhydrous).

-

Acidification: Cool to 0°C. Dropwise add 2.2 eq of 4M HCl in Dioxane.

-

Observation: A white precipitate will form immediately.

-

-

Isolation: Stir for 30 minutes. Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

-

Washing: Wash the filter cake with cold ether to remove non-polar impurities.

-

Drying: Dry under high vacuum to remove trace solvent and excess HCl.

Part 5: Application in Drug Delivery (Linkers)

5-(Dimethylamino)amylamine is a critical "spacer" motif in PROTAC (Proteolysis Targeting Chimera) design.

-

Role: It connects an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.[1]

-

Design Logic: The 5-carbon alkyl chain provides a specific spatial separation (~6-8 Å) that affects the ternary complex stability. The terminal dimethylamine can serve as a "solubility handle" (protonatable at physiological pH) or a site for quaternary ammonium formation.

Workflow: Linker Synthesis

The following diagram details the decision matrix for using this molecule in PROTAC synthesis.

Figure 2: Decision workflow for incorporating the diamine into synthetic pathways.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 407156, N,N-Dimethyl-1,5-pentanediamine. Retrieved from [Link]

-

Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.[1] ACS Medicinal Chemistry Letters, 13(7), 1182–1190.[2] Retrieved from [Link]

Sources

5-(Dimethylamino)amylamine synonyms and IUPAC nomenclature

CAS Registry Number: 3209-46-9

Primary Classification: Unsymmetrical

Executive Summary

5-(Dimethylamino)amylamine (also known as

This guide provides a rigorous analysis of its nomenclature, physiochemical behavior, validated synthesis protocols, and application in modern drug discovery.[1]

Nomenclature & Chemical Identification

Precise nomenclature is vital to distinguish this molecule from its symmetric counterparts (e.g., tetramethylcadaverine).[1]

IUPAC Nomenclature Logic

The systematic naming follows the IUPAC Blue Book (P-62) rules for amines.

-

Parent Structure: The longest carbon chain containing the principal functional groups is pentane.[1]

-

Principal Group: Two amine groups convert the parent to pentane-1,5-diamine .[1]

-

Substituents: Two methyl groups attached to one nitrogen atom.[1]

-

Locants: The nitrogen atoms are locants 1 and 5.[1] To distinguish the substituted nitrogen,

-locants are used.[1]

Preferred IUPAC Name:

Synonyms and Identifiers Table

| Identifier Type | Value | Context |

| Common Name | 5-(Dimethylamino)amylamine | Industrial / Catalog usage |

| Systematic Name | Chemical indexing | |

| CAS Number | 3209-46-9 | Free base form |

| CAS Number (Salt) | 56992-95-1 | Dihydrochloride salt (common solid form) |

| InChI Key | ZQEQANWXEQSAGL-UHFFFAOYSA-N | Digital identification |

| SMILES | CN(C)CCCCCN | Chemoinformatics |

Nomenclature Logic Visualization

The following diagram illustrates the hierarchical derivation of the systematic name to ensure no ambiguity with isomers like 2-(dimethylamino)pentylamine.

Figure 1: Step-wise derivation of the IUPAC nomenclature based on functional group priority.

Physiochemical Properties & Structural Analysis[2]

Understanding the differential basicity of the two nitrogen centers is the key to utilizing this molecule effectively.[1]

The "Dual-Basicity" Phenomenon

The molecule contains two distinct amine types:[1]

-

Primary Amine (

): Sterically accessible, highly nucleophilic, -

Tertiary Amine (

): Sterically hindered, proton-acceptor,

In physiological conditions (pH 7.4), both amines are protonated (cationic), increasing water solubility.[1] However, in synthetic organic chemistry, the primary amine is significantly more nucleophilic, allowing for chemoselective acylation without protecting the tertiary amine.[1]

Key Physical Data[1]

| Property | Value | Implication for Handling |

| Molecular Weight | 130.23 g/mol | Low MW, suitable for fragment-based design. |

| Boiling Point | 182.4°C (at 760 mmHg) | High boiler; difficult to remove by rotary evaporation.[1] |

| Density | 0.812 g/mL | Less dense than water; floats during extraction.[1] |

| LogP | 0.71 | Moderately lipophilic; crosses cell membranes.[1] |

| Physical State | Colorless to pale yellow liquid | Hygroscopic; store under nitrogen/argon.[1] |

Synthesis & Impurity Profiling[1]

While various routes exist, the Nitrile Reduction Route is preferred for research applications due to its prevention of poly-alkylation byproducts common in direct alkylation methods.[1]

Validated Synthetic Protocol (Nitrile Reduction)

Objective: Synthesize high-purity 5-(dimethylamino)amylamine starting from 5-chlorovaleronitrile.

Step 1: Nucleophilic Substitution

-

Reagents: 5-Chlorovaleronitrile, Dimethylamine (40% aq), KI (catalyst).[1]

-

Conditions: Sealed tube, 60°C, 12 hours.

-

Mechanism:

displacement of chloride by dimethylamine.[1] -

Intermediate: 5-(Dimethylamino)pentanenitrile.[1]

Step 2: Nitrile Reduction

-

Reagents: Lithium Aluminum Hydride (

) or Raney Nickel/ -

Solvent: Anhydrous THF (for

).[1] -

Conditions: Reflux under

atmosphere.[1] -

Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.[1]

Synthesis Workflow Diagram

Figure 2: The Nitrile Reduction pathway ensures chemoselectivity, avoiding the formation of quaternary ammonium salts.[1]

Quality Control (Impurity Markers)

When sourcing or synthesizing this compound, screen for these common impurities using GC-MS:

-

Cadaverine (

-diaminopentane): Result of incomplete methylation or impurity in starting material.[1] -

Tetramethylcadaverine: Result of over-alkylation.[1]

-

5-Chloropentanol: Hydrolysis byproduct if moisture enters Step 1.[1]

Applications in Drug Development[1][3][4][5]

This molecule is not just a solvent; it is a pharmacophore enabler.[1]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1]

-

Role: The 5-carbon alkyl chain provides a flexible "spacer" of approx. 6-8 Å.[1]

-

Mechanism: The primary amine conjugates to the E3 ligase ligand (e.g., Thalidomide derivatives), while the tertiary amine remains free to interact with solvent or improve solubility.[1]

Lysosomotropic Agents

The basicity of the tertiary amine (

-

Application: Drug developers use this moiety to design autophagy inhibitors.[1] The accumulation raises lysosomal pH, inhibiting hydrolase activity.[1]

Case Study: Analog Synthesis

A notable application is in the synthesis of Desvenlafaxine analogs and other CNS-active agents where a dimethylamino side chain is required for receptor binding (e.g., SERT/NET transporters).[1]

Safety & Handling (SDS Highlights)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Flammability | H227 | Combustible liquid (Flash point ~54°C).[1] |

Protocol for Spills: Do not use water initially (exothermic reaction).[1] Neutralize with weak acid (citric acid) or absorb with sand/vermiculite.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3465925, 5-(Dimethylamino)amylamine.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: N,N-dimethylpentane-1,5-diamine.[1] Retrieved from [Link][1]

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry, 2014.[1]

Sources

Methodological & Application

Application Notes and Protocols for Peptide Labeling using 5-(Dimethylamino)amylamine HCl

Introduction: Strategic C-Terminal and Side-Chain Modification of Peptides

In the landscape of chemical biology and drug development, the precise modification of peptides is a cornerstone for elucidating biological function, enhancing therapeutic properties, and creating sophisticated diagnostic tools. The covalent attachment of functional moieties to peptides allows for the introduction of fluorophores, biotin tags, polyethylene glycol (PEG) chains, or, as discussed herein, charged groups that can modulate solubility, cell permeability, and binding interactions.[1] This document provides a comprehensive guide to the labeling of peptides with 5-(Dimethylamino)amylamine hydrochloride, a versatile reagent for introducing a tertiary amine and a positive charge at the site of modification.

The protocol centers on the widely adopted carbodiimide crosslinker chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[2] This "zero-length" crosslinking strategy facilitates the formation of a stable amide bond between a carboxyl group on the peptide (either the C-terminus or the side chain of aspartic and glutamic acid residues) and the primary amine of 5-(Dimethylamino)amylamine.[3] The inclusion of NHS is critical as it converts the highly reactive and hydrolytically unstable O-acylisourea intermediate formed by EDC into a more stable, amine-reactive NHS ester, thereby enhancing coupling efficiency and minimizing side reactions.[2][4]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible labeling strategy.

Reaction Mechanism: A Two-Step Approach to Amide Bond Formation

The EDC/NHS-mediated coupling of 5-(Dimethylamino)amylamine to a peptide is a two-step process, each with a distinct optimal pH range to maximize efficiency and minimize undesirable side reactions.

-

Caption: The two-step EDC/NHS reaction mechanism for peptide labeling. */

Step 1: Activation of Carboxyl Groups. In an acidic environment (pH 4.5-6.0), EDC reacts with the carboxyl groups on the peptide to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group. To mitigate this, NHS is introduced to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester.[4]

Step 2: Nucleophilic Attack by the Amine. The pH of the reaction mixture is then raised to a neutral to slightly basic range (pH 7.0-8.0). At this pH, the primary amine of 5-(Dimethylamino)amylamine is deprotonated and acts as a potent nucleophile, attacking the NHS ester and forming a stable amide bond. This results in the desired labeled peptide and the release of NHS.[3]

Materials and Methods

Reagents and Consumables

-

Peptide of interest (with at least one free carboxyl group)

-

5-(Dimethylamino)amylamine HCl

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

-

Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

-

High-purity water (Milli-Q or equivalent)

-

Organic solvent (if peptide solubility is an issue): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5]

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis[6]

-

Mass spectrometer for characterization

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale |

| Molar Ratios | ||

| Peptide:EDC:NHS | 1 : 10 : 25 | A significant excess of coupling reagents drives the reaction to completion and maximizes the yield of the activated peptide. |

| Activated Peptide : 5-(Dimethylamino)amylamine | 1 : 50 | A large excess of the amine label ensures efficient coupling and minimizes peptide-peptide crosslinking.[7] |

| Reaction Conditions | ||

| Activation pH | 5.5 | Optimal for EDC-mediated activation of carboxyl groups.[3] |

| Coupling pH | 7.5 | Favors the deprotonated, nucleophilic state of the primary amine.[3] |

| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and reagent stability. |

| Activation Time | 15-30 minutes | Sufficient for the formation of the NHS-ester.[2] |

| Coupling Time | 2-4 hours (can be extended overnight) | Allows for the completion of the amidation reaction.[3] |

Experimental Protocol: Step-by-Step Methodology

This protocol is a starting point and may require optimization based on the specific properties of your peptide.

Reagent Preparation

-

Peptide Solution: Dissolve the peptide in the Activation Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of DMF or DMSO can be used, but ensure the final concentration of the organic solvent does not exceed 50%.[5]

-

5-(Dimethylamino)amylamine HCl Solution: Prepare a 100 mM stock solution in the Coupling Buffer.

-

EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes rapidly in aqueous solutions; therefore, it is crucial to use freshly prepared solutions.[4]

Activation of Peptide Carboxyl Groups

-

To your peptide solution, add the freshly prepared NHS/Sulfo-NHS solution to achieve the desired molar excess (e.g., 25-fold).

-

Add the freshly prepared EDC solution to the peptide/NHS mixture to achieve the desired molar excess (e.g., 10-fold).

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

Coupling with 5-(Dimethylamino)amylamine

-

Adjust the pH of the reaction mixture to 7.5 by adding the Coupling Buffer.

-

Immediately add the 5-(Dimethylamino)amylamine HCl solution to the activated peptide solution to achieve a 50-fold molar excess.

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. For challenging couplings, the reaction can be left overnight at 4°C.

Quenching the Reaction

-

To terminate the reaction and quench any unreacted NHS-esters, add the Quenching Solution to a final concentration of 20-50 mM.[2]

-

Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Peptide

The primary method for purifying the labeled peptide from excess reagents and unlabeled peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]

-

Column: A C18 column is typically used for peptide purification.

-

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptides. The exact gradient will depend on the hydrophobicity of the peptide and may require optimization.

-

Detection: Monitor the elution profile at 210-220 nm.[6]

-

Fraction Collection: Collect fractions corresponding to the major peaks.

Characterization and Validation

The successful labeling of the peptide should be confirmed by mass spectrometry.

-

Mass Spectrometry (MS): Analyze the purified fractions by ESI-MS or MALDI-TOF MS to confirm the mass of the labeled peptide. The expected mass increase upon labeling with 5-(Dimethylamino)amylamine is the mass of the amine minus the mass of a water molecule (C₇H₁₈N₂ - H₂O = 130.23 - 18.02 = 112.21 Da).

Troubleshooting and Scientific Insights

| Issue | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | 1. Hydrolysis of EDC or O-acylisourea intermediate. 2. Inactive reagents. 3. Suboptimal pH. | 1. Prepare EDC and NHS solutions immediately before use. 2. Use fresh, high-quality reagents. 3. Ensure the pH for activation and coupling steps is within the optimal range. |

| Peptide Precipitation | Poor solubility of the peptide in the reaction buffer. | Add a minimal amount of a water-miscible organic solvent like DMF or DMSO to the reaction mixture. |

| Multiple Labeled Products | The peptide has multiple carboxyl groups (C-terminus, Asp, Glu). | This is expected if the peptide contains multiple carboxylic acids. If site-specific labeling is required, consider protecting the other carboxyl groups prior to the reaction. |

| Side Reactions | EDC can react with tyrosine residues, causing a +155 Da modification.[8] | If your peptide contains tyrosine, be aware of this potential side reaction. It may be necessary to optimize reaction conditions or use alternative coupling chemistries. |

Conclusion: A Robust Framework for Peptide Modification

The protocol outlined in these application notes provides a robust and scientifically grounded framework for the successful labeling of peptides with 5-(Dimethylamino)amylamine HCl using EDC/NHS chemistry. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently modify their peptides of interest for a wide array of applications in basic research and drug development. The key to success lies in the use of fresh reagents, strict pH control for the two-step reaction, and diligent purification and characterization of the final product.

References

-

Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? (2024). ResearchGate. Available at: [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Available at: [Link]

-

Tyrosine–EDC Conjugation, an Undesirable Side Effect of the EDC-Catalyzed Carboxyl Labeling Approach. (2020). ResearchGate. Available at: [Link]

-

Feasibility of a one-pot EDC coupling. (2024). Reddit. Available at: [Link]

-

Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. (n.d.). PubMed Central (PMC). Available at: [Link]

-

Peptide Conjugation via CuAAC 'Click' Chemistry. (2020). MDPI. Available at: [Link]

-

Chemoenzymatic labeling of protein C-termini for positive selection of C-terminal peptides. (n.d.). Proceedings of the National Academy of Sciences. Available at: [Link]

-

Peptide Drug Conjugation. (n.d.). LifeTein. Available at: [Link]

-

How can I label a peptide with a fluorescent dye, without conjugation via the amine groups of the peptide, but by linking to the carboxyl groups? (2015). ResearchGate. Available at: [Link]

-

Peptide Purification. (2020). YouTube. Available at: [Link]

-

Papain-Mediated Conjugation of Peptide Nucleic Acids to Delivery Peptides: A Density Functional Theory/Molecular Mechanics Metadynamics Study in Aqueous and Organic Solvent. (n.d.). National Institutes of Health. Available at: [Link]

-

Peptide Labeling Reagents. (n.d.). Stratech. Available at: [Link]

-

Peptide conjugation to alginate with help of DMTMM coupling. (a) Scheme... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. stratech.co.uk [stratech.co.uk]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of C5-Spacer Cationic Polymers for Gene Delivery

Target Molecule: Poly(N-(5-dimethylaminopentyl)-α,β-D-aspartamide) (PASP-DMAPent) Primary Reagent: 5-dimethylaminopentylamine (CAS: 17640-84-5) Application: Non-viral Gene Vectors, Proton-Sponge Mediated Endosomal Escape

Executive Summary & Scientific Rationale

This guide details the synthesis of a cationic polyaspartamide derivative utilizing 5-dimethylaminopentylamine as the functional side chain. While 3-dimethylaminopropylamine (DMAPA, C3 spacer) is the industry standard for cationic polymers, recent structure-activity relationship (SAR) studies indicate that elongating the hydrophobic spacer between the polymer backbone and the cationic center can significantly enhance transfection efficiency.

The C5 Advantage (Pentyl Spacer):

-

Hydrophobic Balance: The 5-carbon spacer increases the local hydrophobicity of the side chain compared to ethyl (C2) or propyl (C3) analogs. This facilitates stronger hydrophobic interactions with cellular membranes, promoting adsorptive endocytosis.[1]

-

Buffering Capacity: The terminal tertiary amine provides a pKa (~9.0-9.5) suitable for the "proton sponge" effect, driving endosomal escape without the permanent charge toxicity associated with quaternary ammoniums.

-

Backbone Biodegradability: By using a polyaspartamide backbone (derived from L-aspartic acid), the vector retains biodegradability, minimizing long-term cytotoxicity compared to vinyl polymers like PEI or PDMAEMA.

Chemical Strategy: Nucleophilic Ring-Opening

The synthesis relies on the aminolysis of Polysuccinimide (PSI) . PSI serves as an activated polymeric precursor. The primary amine of 5-dimethylaminopentylamine acts as the nucleophile, attacking the carbonyl carbon of the succinimide ring. This opens the ring to form an amide bond, attaching the cationic side chain and liberating a free carboxylic acid (in partial substitution) or converting the entire backbone to an aspartamide structure.

Reaction Scheme Visualization

Figure 1: Reaction pathway for the conversion of Polysuccinimide to Cationic Polyaspartamide via 5-dimethylaminopentylamine aminolysis.

Experimental Protocols

Phase A: Precursor Synthesis (Polysuccinimide - PSI)

Note: If commercial PSI is unavailable, it must be synthesized from L-aspartic acid.

Materials:

-

L-Aspartic acid (Reagent Grade)

-

Phosphoric acid (85%, Catalyst)

-

Mesitylene (Solvent/Azeotropic agent)

-

Sulfolane (Solvent)

Protocol:

-

Dispersion: Mix 50 g of L-aspartic acid with 25 g of phosphoric acid (catalyst) in a mixture of mesitylene (200 mL) and sulfolane (60 mL).

-

Polycondensation: Heat the reaction mixture to 180°C under nitrogen flow.

-

Water Removal: Maintain reflux for 6–8 hours. Use a Dean-Stark trap to continuously remove the water byproduct. Critical: Water removal drives the equilibrium toward polymer formation.

-

Precipitation: Cool the solution to room temperature and pour into excess methanol (10x volume) to precipitate the PSI.

-

Washing: Filter the white precipitate and wash extensively with methanol and water to remove residual acid and solvents.

-

Drying: Vacuum dry at 60°C for 24 hours.

-

Validation: Verify structure via FTIR (Absorption bands at 1710 cm⁻¹ and 1800 cm⁻¹ characteristic of imide rings).

Phase B: Functionalization with 5-Dimethylaminopentylamine

Materials:

-

Polysuccinimide (PSI) (MW ~20-30 kDa recommended)

-

5-dimethylaminopentylamine (5-DMAPA-entyl)

-

N,N-Dimethylformamide (DMF) (Anhydrous, 99.8%)

-

Dialysis Tubing (MWCO 3,500 Da)

Step-by-Step Protocol:

-

Dissolution:

-

Dissolve 1.0 g of PSI (approx. 10.3 mmol succinimide units) in 10 mL of anhydrous DMF in a round-bottom flask.

-

Tip: Stir at 40°C to accelerate dissolution. Ensure the system is sealed under nitrogen to prevent hydrolysis of the succinimide rings by atmospheric moisture.

-

-

Nucleophilic Addition:

-

Calculate the molar equivalent of amine. For 100% target substitution, use a 1.2x molar excess.

-

Calculation: 10.3 mmol PSI units × 1.2 = 12.36 mmol 5-dimethylaminopentylamine.

-

Add the amine dropwise to the stirring PSI solution.

-

Observation: The solution may warm slightly (exothermic reaction).

-

-

Reaction:

-

Heat the mixture to 60°C and stir for 24 hours .

-

Why 60°C? While aminolysis can occur at RT, the pentyl chain adds steric bulk compared to propyl amines. Mild heating ensures complete conversion and ring opening.

-

-

Purification (Dialysis):

-

Allow the solution to cool.

-

Transfer the reaction mixture into dialysis tubing (MWCO 3.5 kDa).

-

Stage 1 (Acidic): Dialyze against 0.01 M HCl for 24 hours. Reasoning: This ensures all tertiary amines are protonated (cationic), preventing aggregation and helping remove unreacted free amine.

-

Stage 2 (Neutral): Dialyze against distilled water for 48 hours, changing the water 3–4 times per day.

-

-

Lyophilization:

-

Freeze-dry the dialyzed solution to obtain the final polymer as a white to off-white fluffy solid.

-

Store at -20°C under argon.

-

Characterization & Quality Control

1H-NMR Spectroscopy

Dissolve 10 mg of polymer in D₂O.

-

Backbone Signals: Look for methine protons of the aspartamide unit (~4.5–4.8 ppm).

-

Side Chain Signals:

-

Terminal dimethyl group: Singlet at ~2.8 ppm (shifted downfield due to protonation in D₂O).

-

Pentyl methylene protons: Multiplets between 1.3 ppm and 3.0 ppm.

-

-

Degree of Substitution (DS): Calculate by integrating the terminal methyl protons (6H) against the backbone methine proton (1H).

Gel Permeation Chromatography (GPC)

-

Eluent: DMF with 10 mM LiBr (to suppress charge interactions).

-

Standard: PMMA or PEG standards.

-

Expectation: MW should increase relative to PSI due to the addition of the heavy side chains.

Acid-Base Titration (Buffering Capacity)

Dissolve polymer in 150 mM NaCl. Titrate from pH 10 to pH 3 using HCl.

-

Goal: Determine the buffering capacity in the endosomal pH range (pH 7.4 to 5.0).

-

Success Metric: A shallow slope in the titration curve between pH 7 and 5 indicates strong proton sponge potential.

Functional Validation Workflow (Gene Delivery)

To confirm the utility of the synthesized PASP-DMAPent, you must assess its ability to condense DNA.

Gel Retardation Assay Protocol

-

Preparation: Prepare pDNA solution (0.1 µg/µL).

-

Complexation: Mix polymer solution with pDNA at varying N/P ratios (Nitrogen to Phosphate ratios: 1, 2, 5, 10, 20).

-

N Calculation: Moles of tertiary amine groups in polymer.

-

P Calculation: Moles of phosphate groups in DNA (approx 3 nmol P per 1 µg DNA).

-

-

Incubation: Incubate for 30 minutes at Room Temperature.

-

Electrophoresis: Run on 1% Agarose gel (100V, 30 min) with EtBr or GelRed.

-

Result: Complete retardation (no migration of DNA) indicates successful polyplex formation.

Experimental Workflow Diagram

Figure 2: End-to-end workflow from chemical synthesis to functional validation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Degree of Substitution | Incomplete reaction; steric hindrance. | Increase reaction time to 48h; Increase temperature to 70°C; Ensure DMF is strictly anhydrous. |

| Insoluble Polymer | Crosslinking or hydrophobic aggregation. | Avoid high concentrations (>10 wt%) during synthesis to prevent inter-chain aminolysis. Ensure acidic dialysis step is sufficient to protonate amines. |

| High Cytotoxicity | Polymer is too hydrophobic (C5 effect). | Synthesize a copolymer: React PSI with a mix of 5-dimethylaminopentylamine (70%) and a hydrophilic amine (e.g., ethanolamine or 2-aminoethyl-morpholine) (30%). |

| No DNA Retardation | Incorrect N/P calculation or low pKa. | Verify amine content via titration. Ensure N/P ratios > 5 are tested. |

References

-

Nami Buddur, S. , et al. (2025). "Hydrophobic modifications of cationic polymers for gene delivery." ResearchGate.[2][3]

-